

Application Notes and Protocols for AZD1390 in Orthotopic Brain Tumor Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][4][5] In the context of brain tumors, such as glioblastoma (GBM), the bloodbrain barrier (BBB) presents a significant challenge for many therapeutic agents.[1][4]
AZD1390 has been specifically designed to cross the BBB, making it a promising agent for enhancing the efficacy of radiotherapy in brain cancers.[1][4][6] Preclinical studies in orthotopic brain tumor models have demonstrated that AZD1390, in combination with radiation, leads to significant tumor regression and prolonged survival.[1][4] These application notes provide a detailed overview of the use of AZD1390 in in vivo studies using orthotopic brain tumor models, including its mechanism of action, experimental protocols, and key preclinical data.

Mechanism of Action

AZD1390 functions as a highly selective ATP-competitive inhibitor of ATM kinase, with a cellular IC50 of approximately 0.78 nM.[2][3] By inhibiting ATM, **AZD1390** prevents the downstream signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis.[7] Specifically, it blocks the autophosphorylation of ATM at Serine 1981 and the subsequent phosphorylation of downstream targets such as Chk2 and KAP1.[5] This disruption of the DDR pathway sensitizes cancer cells to the cytotoxic effects of ionizing radiation, which induces DNA



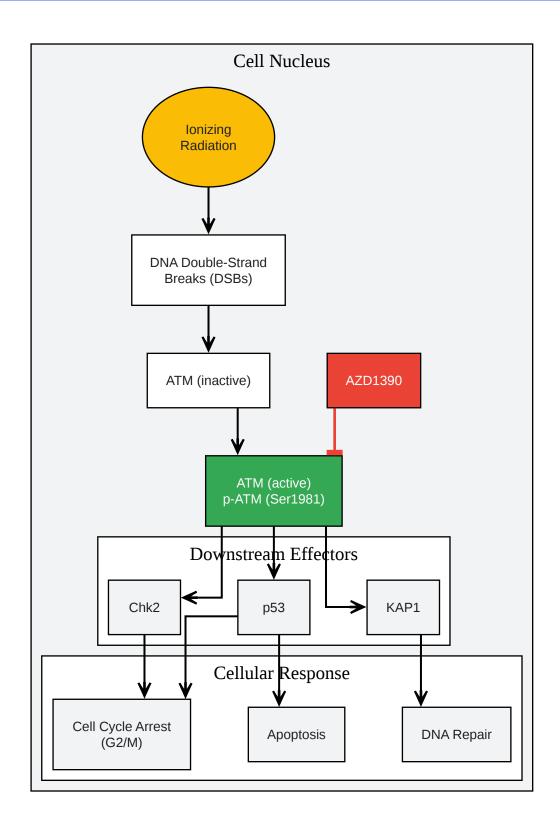
Methodological & Application

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double-strand breaks.[1] The combination of **AZD1390** and radiation leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately, mitotic catastrophe and apoptotic cell death.[8][9]

Below is a diagram illustrating the signaling pathway affected by AZD1390.





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Caption: Mechanism of action of AZD1390 in inhibiting the ATM signaling pathway.



Data Presentation

The following tables summarize the quantitative data from preclinical studies of **AZD1390** in orthotopic brain tumor models.

Table 1: In Vivo Efficacy of AZD1390 in Combination with Radiotherapy

Animal Model	Tumor Model	Treatment Group	Median Survival (days)	Percent Increase in Lifespan (%)	Reference
Mouse	U251 Orthotopic	Vehicle + RT (2 Gy x 5)	30	-	[9]
Mouse	U251 Orthotopic	AZD1390 (20 mg/kg, daily) + RT (2 Gy x 5)	Not specified, but enhanced	Not specified	[9]
Mouse	NCI-H2228 Orthotopic	Vehicle + RT	Not specified	-	[10]
Mouse	NCI-H2228 Orthotopic	AZD1390 (5 mg/kg, QD) + RT	Not specified	56% overall survival	[10]
Mouse	NCI-H2228 Orthotopic	AZD1390 (20 mg/kg, BD) + RT	Not specified	100% overall survival	[10]

RT: Radiotherapy; QD: Once daily; BD: Twice daily

Table 2: Pharmacokinetics and Pharmacodynamics of AZD1390



Parameter	Value	Species	Brain Tumor Model	Reference
Cellular IC50	0.78 nM	-	-	[2][3]
Free Brain Concentration for half-maximal pATM inhibition (EC50)	0.8 nM (range 0.4 to 1.6 nM)	Mouse	NCI-H2228 Orthotopic	[10]
Unbound Brain- to-Plasma Ratio (Kp,uu)	0.04	Mouse	-	[3]
Unbound Brain- to-Plasma Ratio (Kp,uu)	0.17	Rat	-	[3]
Unbound Brain- to-Plasma Ratio (Kp,uu)	0.33	Cynomolgus Monkey	-	[1]

Experimental Protocols

Protocol 1: Orthotopic Brain Tumor Model and Treatment

This protocol outlines the establishment of an orthotopic glioblastoma model in mice and subsequent treatment with **AZD1390** and radiation.

Materials:

- Glioblastoma cells (e.g., U251, patient-derived xenograft cells)
- Immunocompromised mice (e.g., nude mice)
- Stereotactic apparatus



- Hamilton syringe
- Anesthesia (e.g., isoflurane)
- AZD1390
- Vehicle for AZD1390 (e.g., 0.5% w/v HPMC and 0.1% w/v Tween 80 for oral gavage)[2]
- Animal irradiator

Procedure:

- Cell Culture: Culture glioblastoma cells under standard conditions. Prior to implantation, harvest and resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.
- Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the scalp.
- Stereotactic Implantation:
 - Mount the anesthetized mouse in a stereotactic frame.
 - Create a small burr hole in the skull at the desired coordinates for tumor implantation (e.g., into the striatum).
 - \circ Slowly inject the cell suspension (e.g., 2-5 μ L containing 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
 - Slowly withdraw the needle and suture the scalp incision.
- Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide post-operative analgesics as required.
- Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
- Treatment Initiation: Once tumors are established (e.g., based on imaging signal), randomize animals into treatment groups.



AZD1390 Administration:

- Prepare AZD1390 in the appropriate vehicle.
- Administer AZD1390 via oral gavage at the desired dose (e.g., 5-20 mg/kg) and schedule (e.g., once or twice daily).[2][9][10]

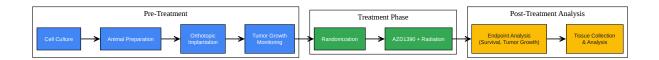
Radiotherapy:

- Administer radiation to the tumor-bearing region of the brain. A common regimen is fractionated radiation (e.g., 2 Gy per day for 5 consecutive days).[9]
- AZD1390 is typically administered 1 hour before each radiation fraction.

Endpoint Analysis:

- Continue to monitor tumor growth and animal survival.
- The primary endpoint is typically overall survival.
- Secondary endpoints can include tumor growth delay, assessed by imaging.
- At the end of the study, or when animals reach a humane endpoint, euthanize the animals and collect brain tissue for histological and molecular analysis (e.g., immunohistochemistry for pATM, cleaved caspase-3).

Below is a diagram illustrating the experimental workflow.



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Caption: General experimental workflow for in vivo studies of **AZD1390** in orthotopic brain tumor models.

Protocol 2: Pharmacodynamic Analysis

This protocol describes the assessment of target engagement by **AZD1390** in brain tumor tissue.

Materials:

- Brain tissue from treated and control animals
- Formalin or paraformaldehyde for fixation
- Paraffin embedding reagents
- Microtome
- Primary antibodies (e.g., anti-pATM Ser1981, anti-pRad50)
- · Secondary antibodies
- DAB substrate kit
- Microscope

Procedure:

- Tissue Collection and Fixation: Euthanize animals at specified time points after the final dose
 of AZD1390 and/or radiation. Perfuse with saline followed by 4% paraformaldehyde. Dissect
 the brain and post-fix in 4% paraformaldehyde overnight.
- Tissue Processing and Sectioning: Process the fixed tissue and embed in paraffin. Cut thin sections (e.g., 5 μm) using a microtome.
- Immunohistochemistry (IHC):
 - Deparaffinize and rehydrate the tissue sections.



- Perform antigen retrieval as required for the specific antibody.
- Block endogenous peroxidase activity and non-specific binding.
- Incubate with the primary antibody (e.g., anti-pATM) overnight at 4°C.
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Image Analysis:
 - Acquire images of the stained sections using a microscope.
 - Quantify the staining intensity or the percentage of positive cells in the tumor region to determine the level of target inhibition.

Conclusion

AZD1390 is a promising radiosensitizing agent for the treatment of brain tumors, with a clear mechanism of action and demonstrated efficacy in preclinical orthotopic models. The protocols and data presented here provide a valuable resource for researchers planning in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results.

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